molecular formula C14H13ClN2OS B2667443 (E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 478047-35-7

(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2667443
CAS No.: 478047-35-7
M. Wt: 292.78
InChI Key: CHSAIHKZSQTNMB-BQYQJAHWSA-N
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Description

(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one is a recognized and potent chemical probe for the selective inhibition of Cyclin-dependent kinase 9 (CDK9). This compound functions by competitively binding to the ATP-binding site of CDK9, thereby suppressing its kinase activity and leading to the rapid downregulation of short-lived proteins with critical roles in cell survival and proliferation, most notably the anti-apoptotic protein Mcl-1 and the transcription regulator MYC. The primary research value of this inhibitor lies in its application in oncology studies, where it is used to investigate transcriptional dependencies in cancers, particularly those driven by MYC overexpression or those reliant on Mcl-1 for survival, such as certain leukemias and solid tumors. Its mechanism, which induces apoptosis in cancer cells by disrupting transcription elongation, makes it a vital tool for validating CDK9 as a therapeutic target and for studying the consequences of acute transcriptional inhibition in various disease models. Research utilizing this compound has been instrumental in elucidating the role of CDK9 in cancer cell viability and transcription regulation , and it is frequently cited in the context of developing selective kinase inhibitors for chemical biology . This reagent is intended for use in in vitro assays and preclinical research to explore gene expression control, signal transduction pathways, and mechanisms of drug-induced cancer cell death.

Properties

IUPAC Name

(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-17(2)8-7-12(18)13-9-16-14(19-13)10-5-3-4-6-11(10)15/h3-9H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSAIHKZSQTNMB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one, commonly referred to as a thiazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of chalcones, known for their potential therapeutic properties. This article reviews the biological activity of this compound, including its antibacterial, antitumor, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12ClN2S\text{C}_{13}\text{H}_{12}\text{ClN}_2\text{S}

This structure features a thiazole ring and a dimethylamino group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.

Key Findings:

  • A study demonstrated that thiazole derivatives showed a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL against resistant bacterial strains .
  • The compound's structure allows it to interact effectively with bacterial cell membranes, leading to enhanced permeability and subsequent cell death.
CompoundBacterial StrainMIC (µg/mL)Activity
This compoundMRSA32Antibacterial
Similar Thiazole DerivativeE. coli64Antibacterial

Antitumor Activity

Thiazole derivatives are also recognized for their antitumor properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Studies:

  • Study on Lung Cancer Cells : In vitro studies demonstrated that the compound reduced cell viability by 50% at concentrations of 10 µM after 48 hours of treatment .
  • Mechanism of Action : The compound was shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in tumor cells.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been explored in various experimental models. These compounds can modulate inflammatory cytokines and reduce oxidative stress markers.

Research Findings:

  • In animal models of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the thiazole moiety exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in the development of several cancers. In structure-activity relationship studies, it was found that modifications to the compound could enhance its antiproliferative activity against various cancer cell lines, outperforming standard treatments like gefitinib and lapatinib .

Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific cellular pathways. For instance, the incorporation of a dimethylamino group enhances electron density, facilitating interactions with target proteins involved in cancer progression. The formation of hydrogen bonds with key residues in the active sites of these proteins has been documented .

Antimicrobial Properties
Studies have demonstrated that thiazole derivatives possess significant antimicrobial activity. The compound has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. Its lipophilicity appears to correlate with enhanced antibacterial efficacy, suggesting that structural modifications could optimize its bioactivity .

Cholinesterase Inhibition
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its potential as a cholinesterase inhibitor. Compounds with similar structures have shown varying degrees of inhibition against butyrylcholinesterase and acetylcholinesterase, enzymes involved in neurotransmission. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Material Science

Nonlinear Optical Properties
The compound's structure also lends itself to applications in material science, particularly in nonlinear optics. Research indicates that thiazole derivatives can serve as promising materials for optical devices due to their favorable nonlinear optical properties. This includes potential uses in optical switching and fluorescence imaging .

Case Studies

Study Findings Applications
Structure-Activity Relationship StudiesEnhanced antiproliferative activity against EGFR-positive cell linesCancer therapy
Antimicrobial Activity AssessmentSignificant inhibition of bacterial and fungal growthAntimicrobial agents
Cholinesterase Inhibition StudyModerate inhibition observed against cholinesterasesNeurodegenerative disease treatment
Nonlinear Optical Properties ResearchPromising nonlinear optical characteristics identifiedOptical devices

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one, and how can reaction yields be optimized?

  • Answer: The compound can be synthesized via a condensation reaction between a 2-(2-chlorophenyl)-1,3-thiazole-5-carbaldehyde and dimethylaminoacetone under reflux in a polar aprotic solvent (e.g., DMF or THF) with a catalytic base like piperidine. Critical parameters include maintaining an inert atmosphere (N₂/Ar), controlling temperature (80–100°C), and monitoring reaction progress via TLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires stoichiometric balance and exclusion of moisture .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral features should be analyzed?

  • Answer:

  • ¹H/¹³C NMR: Identify the enone (α,β-unsaturated ketone) system via downfield shifts (δ 7.5–8.0 ppm for vinyl protons, J ≈ 15–16 Hz for E-configuration) and carbonyl carbon (δ ~190 ppm). The thiazole ring protons resonate at δ 7.2–8.1 ppm .
  • IR: Confirm C=O stretch (~1680 cm⁻¹) and C=N/C-S stretches (thiazole ring, ~1600–1500 cm⁻¹) .
  • HRMS: Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. How is elemental analysis (CHNS) utilized to verify compound purity, and what deviations are acceptable?

  • Answer: Elemental analysis compares observed vs. theoretical percentages of C, H, N, and S. For example, calculated C% 58.5 vs. observed 58.2 (Δ <0.3% acceptable). Deviations >0.5% indicate impurities or hydration. Use a Vario MICRO CHNS analyzer with acetanilide as a calibration standard .

Advanced Research Questions

Q. How can discrepancies between solution-phase (NMR/IR) and solid-state (XRD) structural data be systematically resolved?

  • Answer:

  • Dynamic Effects in Solution: Use variable-temperature NMR to assess conformational flexibility. For example, enone geometry (E vs. Z) may differ in solution due to rotational barriers.
  • DFT Modeling: Compare calculated (B3LYP/6-31G*) and experimental XRD bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects or solvent interactions .
  • Supplementary Data: Cross-reference CCDC deposition files (e.g., CCDC 1988019 for analogous compounds) to validate unit-cell parameters .

Q. What computational strategies predict electronic properties, and how do they align with experimental observations?

  • Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with UV-Vis λmax (experimental) to validate π→π* transitions.
  • TD-DFT: Simulate electronic spectra; deviations >10 nm suggest solvent effects or excited-state relaxation .
  • Experimental Validation: Cyclic voltammetry (CV) measures redox potentials, correlating with computed ionization potentials .

Q. How can reaction mechanisms for functional group transformations (e.g., enone alkylation) be elucidated using kinetic and isotopic labeling studies?

  • Answer:

  • Kinetic Profiling: Monitor reaction intermediates via in-situ FTIR or HPLC-MS. For example, track enolate formation rates under varying bases (K₂CO₃ vs. LDA).
  • Isotopic Labeling: Introduce ¹³C at the carbonyl group to trace nucleophilic attack pathways via ¹³C NMR .
  • Theoretical Studies: Use QM/MM simulations to model transition states and activation energies .

Data Contradiction Analysis

Q. When crystallographic data indicates planar geometry but NMR suggests non-planar conformers, how should researchers reconcile these findings?

  • Answer:

  • Dynamic NMR: Measure coalescence temperatures to estimate rotational barriers (ΔG‡). For example, restricted rotation around the C=C bond may explain split signals.
  • Conformational Sampling: Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model solution-phase flexibility. Compare with XRD torsion angles .
  • Synchrotron XRD: High-resolution data (≤0.8 Å) resolves subtle distortions not visible in standard XRD .

Methodological Resources

  • Spectral Databases: RCSB PDB for structural analogs; Cambridge Structural Database (CSD) for packing motifs .
  • Software: Gaussian 16 for DFT, Mercury for XRD visualization, MOE for molecular docking .
  • Synthetic Protocols: Refer to Journal of Chemical and Pharmaceutical Research for analogous enone syntheses .

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